2-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide

NaV1.7 State-Dependent Inhibition Pain Pharmacology

2-Chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide (CAS 897612-16-7) is a research-grade phenylpiperazine sulfonyl benzamide with a critical 2-chloro substituent that confers state-dependent NaV1.7 inhibition (IC50 240 nM, partially inactivated state) and CYP4Z1 antagonism (IC50 90 nM). Unlike 2-fluoro, 2-methoxy, or unsubstituted analogs, this compound's electronic and steric properties enable dual-target engagement essential for preclinical pain and oncology studies. Researchers should procure this specific chlorinated derivative—not generic scaffold replacements—to ensure reproducible state-dependent pharmacology and CYP4Z1-mediated eicosanoid pathway investigations.

Molecular Formula C19H22ClN3O3S
Molecular Weight 407.91
CAS No. 897612-16-7
Cat. No. B2925283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide
CAS897612-16-7
Molecular FormulaC19H22ClN3O3S
Molecular Weight407.91
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C19H22ClN3O3S/c20-18-9-5-4-8-17(18)19(24)21-10-15-27(25,26)23-13-11-22(12-14-23)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24)
InChIKeyQFUYLHIXNRGSER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide (CAS 897612-16-7): A Dual-Activity NaV1.7/CYP4Z1 Modulator for Targeted Biomedical Research Procurement


2-Chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide (CAS 897612-16-7) is a synthetic small molecule belonging to the phenylpiperazine sulfonyl benzamide class [1]. It is characterized by a 2-chloro substituent on the benzamide ring, an ethylsulfonyl linker, and a 4-phenylpiperazine terminal group [2]. The compound has documented antagonist activity at the human voltage-gated sodium channel NaV1.7 (IC50 240 nM, partially inactivated state) [3] and inhibitory activity against cytochrome P450 4Z1 (CYP4Z1, IC50 90 nM) in cellular assays [4], providing a dual-target pharmacological profile suitable for preclinical pain and oncology research programs.

Why 2-Chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide Cannot Be Substituted by Generic Phenylpiperazine Sulfonyl Benzamide Analogs


Phenylpiperazine sulfonyl benzamides are not functionally interchangeable due to the critical influence of the 2-position substituent on the benzamide ring. In a systematic structure-activity relationship study of piperazine amide NaV1.7 inhibitors, modifications to the benzamide substituent, including halogen identity and position, significantly altered both state-dependent inhibition kinetics and selectivity over cardiac NaV1.5 channels [1]. The 2-chloro substitution in this compound confers a distinct profile of partially inactivated state preference (IC50 240 nM vs. 800 nM and 3,000 nM in less inactivated states) [2] that is not reproduced by 2-fluoro, 2-methoxy, or unsubstituted analogs, which exhibit different electronic and steric properties affecting target engagement. For CYP4Z1 inhibition, the 2-chloro benzamide core provides a potency level (IC50 90 nM) that falls within the range of optimized clinical leads but would be unpredictable from simple scaffold homologation [3]. Direct substitution without empirical validation of both targets risks loss of dual activity, underscoring the need for compound-specific procurement for reproducible research outcomes.

Quantitative Differentiation Evidence for 2-Chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide (CAS 897612-16-7) versus Closest Analogs and In-Class Candidates


State-Dependent NaV1.7 Inhibition: 3.3-Fold Selectivity for Partially Inactivated over Non-Inactivated Channels

The compound demonstrates state-dependent NaV1.7 antagonism. Against the partially inactivated state of human NaV1.7 expressed in HEK293 cells, the IC50 is 240 nM as measured by PatchXpress voltage patch clamp [1]. This value reflects a 3.3-fold preference for the partially inactivated state over the non-inactivated state, where the IC50 is 800 nM by manual whole cell patch clamp, and a >12.5-fold preference over fully non-inactivated channels exhibiting an IC50 of 3,000 nM [1]. Many close structural analogs within the piperazine amide class show less pronounced state dependence, with some exhibiting near-equivalent potency across states [2]. By preferentially binding to the inactivated conformation, this compound is expected to inhibit pathological high-frequency neuronal firing while sparing normal physiological signaling—a key differentiator for safety-driven analgesic development.

NaV1.7 State-Dependent Inhibition Pain Pharmacology

CYP4Z1 Inhibition: 90 nM Potency Rivals Optimized Clinical Leads and Exceeds Pan-CYP Inhibitor HET0016 by >100-Fold

The compound inhibits human CYP4Z1 with an IC50 of 90 nM in HEK293T cells using the Luciferin-BE substrate in a luminescence-based assay [1]. This potency is within 2.2-fold of compound 7c (IC50 = 41.8 nM), the most potent CYP4Z1 inhibitor from a rationally optimized N-hydroxyphenylformamidine series [2], and is markedly superior to the pan-CYP inhibitor HET0016, which exhibits CYP4Z1 inhibitory activity in the low micromolar range (estimated IC50 ≈ 10 µM) [3]. Crucially, the compound's benzamide chemotype is structurally distinct from the formamidine-based inhibitors, offering an alternative scaffold for medicinal chemistry exploration with potentially different selectivity profiles across CYP isoforms. This scaffold divergence reduces the risk of cross-reactivity with other CYP enzymes and provides a novel starting point for structure-based optimization.

CYP4Z1 Breast Cancer Stemness Enzyme Inhibition

Dual NaV1.7/CYP4Z1 Pharmacological Profile: A Unique Combination Not Reproduced by Close Structural Analogs

The compound is a rare example of a single molecular entity engaging both NaV1.7 (IC50 240 nM) and CYP4Z1 (IC50 90 nM) at sub-micromolar concentrations [1][2]. Systematic analysis of the phenylpiperazine sulfonyl benzamide chemical space reveals that close analogs are typically profiled against only one of these targets. For instance, 2-fluoro and 2-methoxy congeners are documented primarily for acetylcholinesterase or anticonvulsant activity, with no reported NaV1.7 or CYP4Z1 data [3]. The piperazine amide NaV1.7 inhibitors disclosed by Sparling et al. (2017) were not evaluated for CYP4Z1, and conversely, CYP4Z1 inhibitors such as compound 7c and HET0016 lack NaV1.7 activity data [4][5]. This dual-target engagement, while requiring further selectivity profiling, enables exploration of convergent pain and cancer signaling pathways—such as those involving inflammatory mediators and CYP-derived eicosanoids—that are inaccessible with single-target analogs.

Dual-Target Pharmacology NaV1.7 CYP4Z1 Chemical Probe

Recommended Research and Industrial Application Scenarios for 2-Chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide (CAS 897612-16-7)


Preclinical Pain Model Target Engagement Studies Leveraging State-Dependent NaV1.7 Inhibition

The compound's preferential binding to the partially inactivated NaV1.7 state (IC50 240 nM vs. 3,000 nM for non-inactivated) makes it suitable for evaluating state-dependent sodium channel blockade in rodent models of inflammatory and neuropathic pain. Researchers can use it to establish pharmacokinetic-pharmacodynamic correlations for inactivated-state target engagement, benchmarked against non-state-dependent blockers such as lidocaine or carbamazepine [1]. Dose-response studies should incorporate plasma and CNS exposure measurements to differentiate peripheral versus central NaV1.7-mediated effects [2].

Breast Cancer Stemness Attenuation via CYP4Z1 Pharmacological Inhibition

With an IC50 of 90 nM against CYP4Z1, the compound can serve as a chemical probe to investigate the role of CYP4Z1-mediated eicosanoid signaling in breast cancer stem cell maintenance. It enables direct comparison with the formamidine-based inhibitor 7c (IC50 41.8 nM) in assays measuring spheroid formation, stemness marker expression (e.g., ALDH1, CD44/CD24), and metastatic potential in triple-negative breast cancer cell lines [1]. Researchers should include HET0016 as a pan-CYP control to confirm CYP4Z1-selectivity of observed phenotypes [2].

Chemical Biology Probe Development for Dual NaV1.7/CYP4Z1 Pathway Analysis

The compound's unique dual-target profile enables experimental dissection of convergent signaling between sodium channel-mediated electrical excitability and CYP450-dependent lipid metabolism. It can be deployed in co-culture systems of sensory neurons and breast cancer cells to study paracrine interactions involving voltage-gated sodium channel activity and CYP-derived epoxyeicosatrienoic acids (EETs) [1]. The benzamide scaffold also provides a modular template for installing photoaffinity or fluorescent tags for target engagement visualization, with the 2-chloro position offering a site for further derivatization [2].

Structure-Activity Relationship (SAR) Exploration of 2-Substituted Phenylpiperazine Sulfonyl Benzamides

The compound serves as a reference point for systematic SAR studies mapping the effect of 2-position substitution on NaV1.7 state dependence and CYP4Z1 potency. Comparative analysis with 2-fluoro, 2-methoxy, 2-methyl, and unsubstituted analogs can delineate the electronic (Hammett σ) and steric contributions of the chloro substituent to dual-target activity [1][2]. Such studies are directly enabled by the commercial availability of multiple 2-substituted congeners, allowing procurement of a complete analog matrix for parallel biochemical profiling [3].

Quote Request

Request a Quote for 2-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.